alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate
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Overview
Description
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate, also known as AHDB, is a chemical compound that has been used in scientific research for various purposes. It is a potent inhibitor of protein tyrosine phosphatases and has been shown to have antitumor activity.
Mechanism Of Action
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate is a potent inhibitor of protein tyrosine phosphatases. It has been shown to inhibit the activity of several protein tyrosine phosphatases, including PTP1B, SHP-1, and SHP-2. By inhibiting the activity of these enzymes, alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate can modulate cellular signaling pathways and affect various cellular processes.
Biochemical And Physiological Effects
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of human prostate cancer cells. alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been shown to modulate cellular signaling pathways and affect various cellular processes.
Advantages And Limitations For Lab Experiments
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate is a potent inhibitor of protein tyrosine phosphatases and has been used as a tool to study the role of these enzymes in cellular signaling pathways. However, alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has some limitations for lab experiments. It is a toxic compound and requires careful handling. It also has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate. One direction is to study the potential use of alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate as an antitumor agent in vivo. Another direction is to investigate the role of protein tyrosine phosphatases in various cellular processes using alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate as a tool. Additionally, further research is needed to optimize the synthesis method of alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate and improve its solubility in water.
Synthesis Methods
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate can be synthesized through a multi-step process. The first step involves the synthesis of 4-hydroxy-3,5-diiodobenzyl alcohol, which is then converted to the corresponding acetate using acetic anhydride and pyridine. The resulting product is then reacted with cyanogen bromide to produce alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate.
Scientific Research Applications
Alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been used in scientific research for various purposes. It has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of human prostate cancer cells. alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate has been used as a tool to study the role of protein tyrosine phosphatases in cellular signaling pathways.
properties
CAS RN |
1689-85-6 |
---|---|
Product Name |
alpha-Cyano-4-hydroxy-3,5-diiodobenzyl acetate |
Molecular Formula |
C9H5I2NO2 |
Molecular Weight |
412.95 g/mol |
IUPAC Name |
(4-cyano-2,6-diiodophenyl) acetate |
InChI |
InChI=1S/C9H5I2NO2/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3 |
InChI Key |
IXJCNATXMBKYKO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1I)C#N)I |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)C#N)I |
Other CAS RN |
1689-85-6 |
Origin of Product |
United States |
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